2-(2-Chlorophenyl)-3-nitrochromen-4-one
Description
2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chromenone derivative characterized by a benzopyran-4-one core substituted with a 2-chlorophenyl group at position 2 and a nitro group at position 2. Chromenones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
143468-14-8 |
|---|---|
Molecular Formula |
C15H8ClNO4 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
InChI Key |
RIQCRUZMLONGNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Chromenone derivatives are structurally diverse, with variations in substituent positions and functional groups significantly altering their physicochemical and biological properties. Key analogs include:
Key Observations :
Analysis :
- Nitro-substituted chromenones (e.g., ) exhibit superior antimicrobial potency compared to hydroxy-substituted analogs (e.g., ), likely due to enhanced electrophilicity facilitating target interactions.
Insights :
- The synthesis of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one employs nucleophilic substitution under basic conditions, whereas nitro derivatives require electrophilic aromatic nitration or condensation.
- Optimization of nitro group introduction (e.g., via mixed acid nitration) could improve yields for 2-(2-chlorophenyl)-3-nitrochromen-4-one.
Spectroscopic Characterization
Comparative spectroscopic data for chromenones:
Notes:
- The C=O and nitro group signals in align with expected values for nitrochromenones, providing a reference for characterizing the target compound.
- Chlorine’s deshielding effect in aryl regions (128–135 ppm) is consistent across analogs .
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